4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid
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Overview
Description
4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid is a synthetic organic compound that features a unique structure combining an oxazole ring with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid typically involves the formation of the oxazole ring followed by the attachment of the butanoic acid group. One common method involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST or Deoxo-Fluor . The oxazole ring can then be further functionalized to introduce the butanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted synthesis can achieve the desired product in 15-20 minutes at 110°C . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole ketones.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like 4-MeO-TEMPO can be used as oxidants under mild conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium-catalyzed reactions are often employed for arylation and alkenylation of the oxazole ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole ketones, while substitution reactions can introduce various aryl or alkyl groups to the oxazole ring .
Scientific Research Applications
4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methyloxazole-5-carboxylic acid: Shares the oxazole ring but differs in the attached functional groups.
1-(4-Methyloxazol-2-yl)ethanone: Another oxazole derivative with different substituents.
Uniqueness: 4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid is unique due to its combination of the oxazole ring with a butanoic acid moiety, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
4-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-6-8(11-5-15-6)9(14)10-4-2-3-7(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDOCUUJBUOHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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